An In-depth Technical Guide to the Spectral Analysis of 2-Aminobutanenitrile Hydrochloride
An In-depth Technical Guide to the Spectral Analysis of 2-Aminobutanenitrile Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobutanenitrile, a chiral α-aminonitrile, is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably antiepileptic drugs. Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability. A thorough structural elucidation and confirmation of identity are paramount in drug development and manufacturing, necessitating a comprehensive analysis of its spectral properties.
This guide provides an in-depth exploration of the spectral characteristics of 2-aminobutanenitrile hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific compound are not widely available in published literature, this guide will leverage predicted spectral data, grounded in established spectroscopic principles and comparative analysis with analogous structures, to provide a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-aminobutanenitrile hydrochloride, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment
¹H NMR spectroscopy allows for the identification and characterization of protons in a molecule. In the case of 2-aminobutanenitrile hydrochloride, the protonated amine group significantly influences the chemical shifts of adjacent protons, providing a key diagnostic feature. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for amine salts due to its ability to dissolve the sample and the fact that the amine protons are often observable and not rapidly exchanged with the solvent.
Trustworthiness: A Self-Validating Protocol
The following protocol is a standard procedure for obtaining a high-quality ¹H NMR spectrum. Each step is designed to ensure accuracy and reproducibility.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh approximately 5-10 mg of 2-aminobutanenitrile hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
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Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectral data for 2-aminobutanenitrile hydrochloride in DMSO-d₆ is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (C4) | ~1.1 | Triplet (t) | ~7.5 | 3H |
| -CH₂- (C3) | ~1.9 | Multiplet (m) | - | 2H |
| -CH- (C2) | ~4.5 | Triplet (t) | ~7.0 | 1H |
| -NH₃⁺ | ~9.0 | Broad Singlet (br s) | - | 3H |
In-depth Analysis:
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-CH₃ (C4): The methyl protons are expected to appear as a triplet around 1.1 ppm due to coupling with the adjacent methylene (-CH₂-) protons.
-
-CH₂- (C3): The methylene protons will be a more complex multiplet around 1.9 ppm as they are coupled to both the methyl and the methine protons.
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-CH- (C2): The methine proton, being attached to the carbon bearing both the nitrile and the protonated amine, is significantly deshielded and is predicted to appear as a triplet around 4.5 ppm due to coupling with the neighboring methylene protons.
-
-NH₃⁺: The protons of the ammonium group are expected to be significantly downfield due to the positive charge and will likely appear as a broad singlet around 9.0 ppm. The broadness is a result of quadrupolar relaxation of the ¹⁴N nucleus and possible chemical exchange. In the ¹H NMR spectrum of an ammonium chloride salt, the signal for the ammonium proton (+N-H) will be present, which would be absent in the spectrum of the free amine base[1].
Caption: Key proton-proton couplings in 2-aminobutanenitrile hydrochloride.
¹³C NMR Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment
¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For 2-aminobutanenitrile hydrochloride, the presence of the electron-withdrawing nitrile and protonated amine groups will have a significant deshielding effect on the adjacent carbons.
Trustworthiness: A Self-Validating Protocol
The following is a standard protocol for acquiring a ¹³C NMR spectrum, designed for accuracy and reliability.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. The chemical shifts are referenced to the solvent signal (DMSO-d₆ at δ = 39.52 ppm) or TMS (if added).
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR spectral data for 2-aminobutanenitrile hydrochloride is summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (C4) | ~10 |
| -C H₂- (C3) | ~25 |
| -C H- (C2) | ~45 |
| -C ≡N (C1) | ~120 |
In-depth Analysis:
-
-CH₃ (C4): The methyl carbon is the most shielded and is expected to appear at the lowest chemical shift, around 10 ppm.
-
-CH₂- (C3): The methylene carbon will be slightly deshielded compared to the methyl group, with a predicted chemical shift of approximately 25 ppm.
-
-CH- (C2): This carbon is directly attached to the electron-withdrawing nitrile and protonated amino groups, causing a significant downfield shift to around 45 ppm. Carbons in the vicinity of a protonated amine are expected to have different chemical shifts than those in a neutral amine[1].
-
-C≡N (C1): The nitrile carbon is the most deshielded and will appear in the characteristic region for nitriles, around 120 ppm.
Infrared (IR) Spectroscopy
Expertise & Experience: The Rationale Behind the Experiment
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For 2-aminobutanenitrile hydrochloride, key diagnostic peaks will arise from the N-H bonds of the ammonium salt, the C-H bonds of the alkyl chain, and the C≡N triple bond of the nitrile group.
Trustworthiness: A Self-Validating Protocol
The following protocol outlines a standard method for obtaining an IR spectrum of a solid sample.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of 2-aminobutanenitrile hydrochloride (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Spectral Range: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |
| C-H Stretch (Alkyl) | 2980-2850 | Medium-Strong |
| C≡N Stretch (Nitrile) | 2260-2240 | Medium, Sharp |
| N-H Bend (Ammonium) | ~1600 | Medium |
| C-H Bend (Alkyl) | ~1460 | Medium |
In-depth Analysis:
-
N-H Stretch (Ammonium): A primary amine salt will exhibit a broad and intense absorption band in the 3200-2800 cm⁻¹ region due to the N-H stretching vibrations of the -NH₃⁺ group[2]. This broadness is a result of hydrogen bonding.
-
C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds in the ethyl group will appear in the 2980-2850 cm⁻¹ region.
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C≡N Stretch (Nitrile): The carbon-nitrogen triple bond of the nitrile group gives rise to a characteristic sharp absorption of medium intensity in the 2260-2240 cm⁻¹ range for saturated nitriles[3]. The position of this peak is a key indicator of the nitrile functionality.
-
N-H Bend (Ammonium): The bending vibration of the N-H bonds in the ammonium group is expected to appear around 1600 cm⁻¹.
-
C-H Bend (Alkyl): The bending vibrations of the C-H bonds of the methyl and methylene groups will be observed around 1460 cm⁻¹.
Mass Spectrometry (MS)
Expertise & Experience: The Rationale Behind the Experiment
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-aminobutanenitrile hydrochloride, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method that can generate a protonated molecular ion of the free base. The fragmentation pattern can then be used to confirm the structure.
Trustworthiness: A Self-Validating Protocol
The following is a standard protocol for obtaining a mass spectrum using ESI-MS.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of 2-aminobutanenitrile hydrochloride (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Introduce the sample into an ESI mass spectrometer.
-
Ionization Mode: Operate the instrument in positive ion mode to detect the protonated molecule.
-
Data Acquisition: Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-200).
-
Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the protonated molecular ion to induce fragmentation and record the resulting fragment ions.
Predicted Mass Spectrometry Data and Interpretation
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Molecular Ion: In positive mode ESI-MS, the protonated molecule of the free base, [M+H]⁺, is expected to be observed at an m/z of 85.1, corresponding to the molecular formula C₄H₉N₂⁺. The molecular weight of the free base (2-aminobutanenitrile) is 84.12 g/mol [4].
-
Fragmentation: Aliphatic amines are known to undergo characteristic α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom[5][6].
Predicted Major Fragment Ions:
| m/z | Proposed Fragment | Loss |
| 56.0 | [M+H - C₂H₅]⁺ | Ethyl radical |
| 58.1 | [M+H - CN]⁺ | Cyanide radical |
| 28.0 | [C₂H₄]⁺ | Fragment from ethyl group |
In-depth Analysis of Fragmentation:
The primary fragmentation pathway for protonated 2-aminobutanenitrile is expected to be α-cleavage.
Caption: Predicted major fragmentation pathways for protonated 2-aminobutanenitrile.
Safety and Handling
2-Aminobutanenitrile hydrochloride should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use[4][7][8][9]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected spectral characteristics of 2-aminobutanenitrile hydrochloride. By combining predicted data with fundamental spectroscopic principles and comparative analysis, a robust framework for the structural elucidation and confirmation of this important pharmaceutical intermediate is established. The detailed protocols and interpretations herein serve as a valuable resource for researchers and scientists in the field of drug development and chemical analysis.
References
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SpectraBase. (n.d.). 4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
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Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]
- Bernstein, M. P., et al. (2003). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Advances in Space Research, 33(1), 55-58.
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Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]
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Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines [Video]. YouTube. Retrieved from [Link]
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Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
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Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]
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ChemHelpASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]
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Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
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Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]
- D'Aidone, I., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1125-1134.
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Lee, J. Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(6), 1046-1057.
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ResearchGate. (2025, August 6). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
- Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
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Chem-Impex International. (n.d.). MSDS of (S)-3-Aminobutanenitrile hydrochloride. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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